molecular formula C7H11NO3 B1587314 (2-Oxopiperidin-1-yl)acetic acid CAS No. 72253-28-2

(2-Oxopiperidin-1-yl)acetic acid

Cat. No. B1587314
CAS RN: 72253-28-2
M. Wt: 157.17 g/mol
InChI Key: LKYYGCNRZKZWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • (2-Oxopiperidin-1-yl)acetic acid is a heterocyclic compound with the molecular formula C₇H₁₁NO₃ .

  • It is also known as 2-(2-oxopiperidin-1-yl)acetic acid .

  • The compound is used in pharmaceutical research and has applications in drug design.





  • Synthesis Analysis



    • The synthesis of (2-Oxopiperidin-1-yl)acetic acid involves several steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine.

    • An efficient eight-step procedure has been developed for its preparation.

    • Notably, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO₂ atmosphere, resulting in the construction of two lactams.





  • Molecular Structure Analysis



    • The compound contains a six-membered piperidine ring with one nitrogen atom and five carbon atoms.

    • Its IUPAC name is 2-(2-oxopiperidin-1-yl)acetic acid .

    • The molecular weight is 157.17 g/mol .





  • Chemical Reactions Analysis



    • The compound can participate in various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination.

    • These reactions are essential for the synthesis of substituted piperidines and related derivatives.





  • Physical And Chemical Properties Analysis



    • Not Available : Unfortunately, specific physical and chemical properties data for this compound are not readily accessible.




  • Scientific Research Applications

    Herbicide Development

    • Crystal Structure Analysis : Studies have focused on the crystal structures of compounds similar to (2-Oxopiperidin-1-yl)acetic acid, such as fluroxypyr and triclopyr, which are pyridine herbicides. These analyses help in understanding the molecular interactions and stability of herbicides (Park et al., 2016); (Cho et al., 2014).

    Biochemical Applications

    • Penicillin Biosynthesis : It has been observed that similar compounds, like 6-oxopiperidine-2-carboxylic acid, play a role in penicillin G biosynthesis and can reverse the inhibition of penicillin G production by l-lysine (Kurz↦kowski et al., 1990); (Kurz↦kowski et al., 1990).

    Pharmacological Research

    • Antithrombotic Agents : Derivatives of 2-oxopiperazine, structurally related to (2-Oxopiperidin-1-yl)acetic acid, have shown potential as inhibitors of platelet aggregation, suggesting their use in treating thrombotic diseases (Kitamura et al., 2001).
    • HIV-1 Integrase Inhibitors : Compounds like 2-(Quinolin-3-yl)-acetic-acid derivatives, which are structurally related, have been identified as allosteric inhibitors of HIV-1 integrase, blocking multiple steps of HIV-1 integration and showing potential as antiretroviral compounds (Kessl et al., 2012).

    Synthesis and Structural Analysis

    • Synthetic Applications : Studies have been conducted on the synthesis of various structurally related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, revealing insights into their molecular conformations and potential applications (Chui et al., 2004).

    Safety And Hazards



    • The compound is classified as an irritant.

    • Safety precautions include handling it with care and avoiding contact with skin, eyes, and mucous membranes.




  • Future Directions



    • Further research is needed to explore potential applications of (2-Oxopiperidin-1-yl)acetic acid in drug development and other fields.




    properties

    IUPAC Name

    2-(2-oxopiperidin-1-yl)acetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11NO3/c9-6-3-1-2-4-8(6)5-7(10)11/h1-5H2,(H,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LKYYGCNRZKZWLZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(C(=O)C1)CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70396043
    Record name (2-oxopiperidin-1-yl)acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70396043
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    157.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2-Oxopiperidin-1-yl)acetic acid

    CAS RN

    72253-28-2
    Record name (2-oxopiperidin-1-yl)acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70396043
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(2-oxopiperidin-1-yl)acetic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    Under a nitrogen atmosphere, to a solution of benzyl (2-oxopiperidin-1-yl)acetate (6.0 g, 24 mmol) in methanol (60 ml) was added 20% palladium hydroxide-carbon (400 mg) at room temperature, and the mixture was stirred for 4 hr under a hydrogen atmosphere at normal pressure. The reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure to give the title compound (4.0 g, yield over weight).
    Name
    benzyl (2-oxopiperidin-1-yl)acetate
    Quantity
    6 g
    Type
    reactant
    Reaction Step One
    Quantity
    60 mL
    Type
    solvent
    Reaction Step One
    Name
    palladium hydroxide carbon
    Quantity
    400 mg
    Type
    catalyst
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2-Oxopiperidin-1-yl)acetic acid
    Reactant of Route 2
    Reactant of Route 2
    (2-Oxopiperidin-1-yl)acetic acid
    Reactant of Route 3
    Reactant of Route 3
    (2-Oxopiperidin-1-yl)acetic acid
    Reactant of Route 4
    Reactant of Route 4
    (2-Oxopiperidin-1-yl)acetic acid
    Reactant of Route 5
    (2-Oxopiperidin-1-yl)acetic acid
    Reactant of Route 6
    Reactant of Route 6
    (2-Oxopiperidin-1-yl)acetic acid

    Citations

    For This Compound
    6
    Citations
    JYL Chung, DL Hughes, D Zhao, Z Song… - The Journal of …, 1996 - ACS Publications
    A highly practical chromatography-free six-step synthesis of L-734,217 suitable for large scale preparation is described. The key chiral pyridine acid intermediate (R)-1 was prepared in …
    Number of citations: 22 pubs.acs.org
    K Weber, U Ohnmacht, P Gmeiner - The Journal of Organic …, 2000 - ACS Publications
    Starting from aspartic acid, we synthesized lactam-bridged β- and γ-amino acid equivalents. Using the 1,4-bis-electrophile 1b as a central intermediate, the 4- and 5-aminopiperidin-2-…
    Number of citations: 50 pubs.acs.org
    OS Haruna - 2012 - uis.brage.unit.no
    Lactam-based surfactants have been synthesized using amines with different chain lengths. Most reactions were also carried out with lactams of different ring sizes: 5, 6 and 7-member …
    Number of citations: 2 uis.brage.unit.no
    J Jampilek, K Brychtova - Medicinal research reviews, 2012 - Wiley Online Library
    The development in the field of pharmaceutical dosage forms results in the discovery of additional highly sophisticated drug delivery systems that allow maintaining a constant level of …
    Number of citations: 90 onlinelibrary.wiley.com
    J Jampílek - … Methods in Penetration Enhancement: Modification of …, 2015 - Springer
    Azone® (1-dodecylazacycloheptan-2-one or laurocapram) is one of the most known and the most studied chemical penetration enhancers. Azone® analogues were considered in …
    Number of citations: 5 link.springer.com
    J Mills - 2017 - search.proquest.com
    Terrestrial plants and trees, bacteria and fungi, and sessile marine organisms provide scientists with an unceasing number of secondary metabolites, known as natural products, that …
    Number of citations: 2 search.proquest.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.